Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Overview
Description
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS No. 1140964-67-5) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. Quinazoline compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molar Mass : 252.65 g/mol
- Density : 1.47 g/cm³ (predicted)
- Boiling Point : 432.4 °C (predicted)
- pKa : -0.79 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.
- Inhibition of Kinase Activity : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced signaling through pathways such as MAPK and PI3K/Akt, crucial for cell growth and survival .
- Cell Cycle Arrest : Studies indicate that certain quinazoline derivatives can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation and promoting apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase intracellular ROS levels, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 10.5 | Inhibition of EGFR and downstream signaling |
DU145 (Prostate) | 8.3 | Induction of apoptosis via ROS generation |
MGC-803 (Stomach) | 12.0 | Cell cycle arrest at G0/G1 phase |
In a study by Zhang et al., a series of quinazoline derivatives were evaluated for their anticancer properties, with this compound showing promising results against the A549 cell line .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to interact effectively with target proteins involved in tumor progression. Modifications to the quinazoline core can significantly impact its biological activity:
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity |
Substitution at position 7 | Enhanced kinase inhibition |
Halogenation | Improved selectivity for cancer cells |
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDFROPZNSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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